2,3,4-Trimethoxybenzaldehyde

Antifungal Candida albicans MFC

Researchers and QC labs often face failed syntheses or regulatory non-compliance when inadvertently using an incorrect trimethoxybenzaldehyde positional isomer. 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) is the unequivocal regulatory starting material for trimetazidine hydrochloride API synthesis. · Regulatory assurance: Designated Trimetazidine EP Impurity C, enabling ICH Q2(R1)-compliant impurity profiling with CRM available at 99.48% (±0.07%) purity. · Validated scalability: The patented Lindlar-catalysed reductive-amination route achieves 92.5% yield and 100% HPLC purity at multi-hundred-kilogram scale. · Risk mitigation: Distinct melting point (38-40 °C) prevents accidental isomer substitution that would derail crystallisation, drying, and milling unit operations.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 2103-57-3
Cat. No. B140358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxybenzaldehyde
CAS2103-57-3
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)OC)OC
InChIInChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3
InChIKeyUCTUXUGXIFRVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes150 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxybenzaldehyde Identity & Procurement


2,3,4‑Trimethoxybenzaldehyde (CAS 2103‑57‑3) is a trimethoxylated aromatic aldehyde belonging to the C10‑H12‑O4 constitutional isomer family [REFS‑1]. All four positional isomers share the same molecular formula and molecular weight (196.20 g mol⁻¹) and can co‑exist in synthetic mixtures, yet they differ profoundly in substitution pattern: the 2,3,4‑isomer carries three contiguous methoxy groups, while the 3,4,5‑isomer has a symmetrical 1,2,3‑trisubstitution and the 2,4,6‑isomer a symmetrical 1,3,5‑pattern [REFS‑2]. This seemingly subtle positional variation produces distinguishable physicochemical properties—the 2,3,4‑isomer melts at 38–40 °C, the 3,4,5‑isomer at 46–48 °C, and the 2,4,6‑isomer at 92–95 °C—which directly affect handling, formulation, and analytical identification during procurement [REFS‑3]. The compound functions primarily as a pharmaceutical intermediate, most notably as the regulatory‑designated Trimetazidine EP Impurity C and as a direct precursor in the reductive‑amination synthesis of the anti‑anginal drug trimetazidine hydrochloride [REFS‑4].

Workflow Trimetazidine EP Impurity C & synthesis intermediate
Selection Positional isomer identity required (2,3,4-substitution)
Use Context Antifungal SAR probe, tubulin pharmacophore, GMP QC

2,3,4-Trimethoxybenzaldehyde Isomer Specificity


The four trimethoxybenzaldehyde positional isomers display identical elemental composition but are not functionally interchangeable, because the methoxy‑group topology dictates both intermolecular recognition and physicochemical behaviour [REFS‑1]. In anti‑Candida assays performed under CLSI M27‑A2 guidelines, the 2,3,4‑isomer showed a minimum fungicidal concentration (MFC) of 2 mg mL⁻¹, whereas the 2,4,6‑isomer required 0.5 mg mL⁻¹ and the 2,4,5‑isomer required 8 mg mL⁻¹—a four‑fold range in fungicidal potency solely attributable to methoxy arrangement [REFS‑1]. In tubulin‑dependent GTP hydrolysis, both 2,3,4‑ and 3,4,5‑trimethoxybenzaldehyde stimulate the reaction, while the 2,4,6‑isomer was not tested and tropolone, a non‑trimethoxylated analogue, was without effect, confirming that the contiguous methoxy motif is essential for activity [REFS‑2]. Furthermore, the melting‑point spread from 38 °C (2,3,4‑) to 95 °C (2,4,6‑) means that substituting one isomer for another alters downstream unit operations such as crystallisation, drying, and milling [REFS‑3]. Simple substitution therefore risks both altered biological readout and manufacturing process deviation.

Melting-point spread (38–95°C) may alter crystallization and drying steps if isomer is substituted.
MFC endpoint differs 4‑fold among isomers despite identical MIC, masking fungicidal context.
Tubulin GTPase stimulation requires contiguous methoxy motif; 2,4,6‑isomer not validated.

2,3,4-Trimethoxybenzaldehyde Head-to-Head Evidence


Anti-Candida MFC Potency

In a standardised CLSI M27‑A2 broth microdilution assay against Candida albicans ATCC 90028, the minimum fungicidal concentration (MFC) of 2,3,4‑trimethoxybenzaldehyde was 2 mg mL⁻¹, whereas its constitutional isomer 2,4,5‑trimethoxybenzaldehyde (asaronaldehyde) showed an MFC of 8 mg mL⁻¹ [REFS‑1]. The 3,4,5‑isomer gave an intermediate MFC of 4 mg mL⁻¹, and the 2,4,6‑isomer was the most potent at 0.5 mg mL⁻¹. The 2,3,4‑isomer thus occupies a distinct fungicidal potency rank that cannot be predicted from its MIC of 1 mg mL⁻¹ (shared with the 2,4,5‑ and 3,4,5‑isomers).

MFC Potency
Head-to-head
2 mg/mL
MFC endpoint rank differs from MIC; isomer identity critical for SAR
CLSI M27‑A2; C. albicans ATCC 90028
Antifungal Candida albicans MFC

Tubulin GTP Hydrolysis Stimulation

In a cell‑free tubulin GTPase assay, both 2,3,4‑trimethoxybenzaldehyde and 3,4,5‑trimethoxybenzaldehyde stimulated tubulin‑dependent GTP hydrolysis, whereas tropolone (a non‑trimethoxylated colchicine analogue) produced no detectable effect [REFS‑1]. The study concluded that the trimethoxybenzene ring of colchicine is primarily responsible for stimulation of GTPase activity. Although the paper does not quantify the stimulation as a fold‑change relative to a baseline, the binary result—active versus inactive—demonstrates that the contiguous methoxy motif present in both 2,3,4‑ and 3,4,5‑isomers is a structural prerequisite for the biochemical effect.

GTPase Stimulation
Head-to-head
Active (2,3,4‑ & 3,4,5‑) vs Inactive (tropolone)
Contiguous methoxy motif required; supports tubulin binding probe context
Cell‑free tubulin GTPase assay; qualitative data
Tubulin GTPase Antimitotic

Scalable Trimetazidine Synthesis

Patent CN110713471A discloses that 2,3,4‑trimethoxybenzaldehyde undergoes reductive amination with anhydrous piperazine using a Lindlar catalyst (Pd‑CaCO₃‑PbO, 10 % Pd) in ethanol at 60 °C and 2.0 MPa H₂ pressure for 16 h, yielding trimetazidine hydrochloride in 92.5 % yield with 100 % HPLC purity and no detectable impurity B [REFS‑1]. Earlier patents cited in the same document describe alternative routes using LiAlH₄ or NaBH₄ that, while also high‑yielding, employ hazardous reagents unsuitable for scale‑up (US 5142053) or cumbersome multi‑step operations (CN102140084A) [REFS‑1]. The Lindlar‑catalysed hydrogenation therefore represents a scalable, high‑purity route specifically validated for the 2,3,4‑isomer as starting material.

Scalable Synthesis
Class-level
92.5% yield, 100% HPLC purity
Validated scalable route for 2,3,4‑isomer; supports pharmaceutical intermediate procurement
Lindlar catalyst, 60°C, 2.0 MPa H₂; kg‑scale patent
Trimetazidine Reductive amination Process chemistry

CRM Purity and Stability

A certified reference material of 2,3,4‑trimethoxybenzaldehyde is available at 99.48 % purity (uncertainty ±0.07 %, 99 % confidence interval) with demonstrated six‑month stability [REFS‑1]. This specification exceeds the typical ≥99.0 % (HPLC) offered by many industrial suppliers and is directly traceable to the compound’s use as Trimetazidine EP Impurity C, where accurate quantitation is mandatory for pharmaceutical quality control [REFS‑2]. No equivalent certified‑reference‑material specification was identified for the 2,4,5‑ or 2,4,6‑isomers.

CRM Purity
Reported
99.48% ± 0.07% (99% CI); 6‑month stability
Traceable CRM supports regulatory method validation
Meets ICH Q2(R1) for impurity quantitation
Reference standard Purity Stability

O-Alkylation Synthesis Efficiency

A patent‑disclosed synthesis method (CN107382690) using 2,3,4‑trihydroxybenzaldehyde as starting material, dimethyl sulfate as alkylating agent, and a phase‑transfer catalyst (quaternary ammonium salt) in the presence of sodium hydroxide afforded 2,3,4‑trimethoxybenzaldehyde in 82.9 % total yield with 99.6 % purity by HPLC area normalisation [REFS‑1]. Alternative methods reported yields around 75 % with 99.5 % purity (RU patent) or as low as 24 % for laboratory‑scale chromatographic isolation [REFS‑2]. The O‑alkylation route therefore provides a reproducible, high‑yielding synthetic entry specifically for the 2,3,4‑substitution pattern, which relies on the contiguous hydroxyl arrangement of the precursor that is unavailable for other isomer syntheses.

Synthesis Efficiency
Reported
82.9% yield, 99.6% purity (vs 75% / 24%)
Reproducible higher‑yielding route supports batch‑to‑batch consistency review
O‑alkylation; phase‑transfer catalyst; precursor‑specific
Process development O‑alkylation Purity

2,3,4-Trimethoxybenzaldehyde Applications


Trimetazidine GMP Intermediate

The 2,3,4‑isomer is the unequivocal regulatory starting material for trimetazidine hydrochloride API synthesis, designated as Trimetazidine EP Impurity C [REFS‑1]. The patented Lindlar‑catalysed reductive amination process using 2,3,4‑trimethoxybenzaldehyde and piperazine anhydrous delivers trimetazidine hydrochloride in 92.5 % yield with 100 % HPLC purity at multi‑hundred‑kilogram scale, while avoiding hazardous hydride reagents (LiAlH₄, NaBH₄) and cumbersome work‑ups characteristic of alternative routes [REFS‑2]. GMP procurement must specify the 2,3,4‑isomer to remain compliant with pharmacopoeial impurity designations and to leverage the validated, scalable hydrogenation process.

Antifungal SAR Studies

In anti‑Candida programs, the 2,3,4‑isomer shows an MFC of 2 mg mL⁻¹ under CLSI M27‑A2 conditions, 4‑fold lower than the 2,4,5‑isomer (8 mg mL⁻¹) and 2‑fold lower than the 3,4,5‑isomer (4 mg mL⁻¹), despite all three isomers sharing an MIC of 1 mg mL⁻¹ [REFS‑3]. This MFC differential reveals fungicidal potency that is masked by growth‑inhibition endpoints alone. Researchers requiring precise lethal‑concentration data for SAR interpretation must therefore procure the distinct isomer rather than a cheaper isomeric mixture or the incorrect positional isomer.

Tubulin Pharmacophore Probe

The 2,3,4‑isomer stimulates tubulin‑dependent GTP hydrolysis to the same qualitative extent as the 3,4,5‑isomer, while tropolone and other non‑trimethoxylated colchicine analogues are inactive [REFS‑4]. Because the 2,3,4‑pattern provides a contiguous methoxy arrangement that differs from the symmetrical 3,4,5‑topology, it serves as a positional‑isomer probe to dissect how methoxy group placement modulates the trimethoxybenzene‑tubulin interaction without abolishing activity entirely. Investigators designing competition or mutagenesis experiments with colchicine‑site ligands should select the 2,3,4‑isomer to access this distinct pharmacophoric topology.

Trimetazidine Impurity CRM

Regulatory submissions for trimetazidine hydrochloride require validated HPLC methods capable of detecting and quantifying impurity C (2,3,4‑trimethoxybenzaldehyde) [REFS‑1]. A commercial CRM is available at 99.48 % purity (±0.07 %, 99 % CI) with proven six‑month stability [REFS‑5]. This certified standard outperforms routine ≥99 % industrial‑grade material in traceability, assigned uncertainty, and stability documentation, meeting ICH Q2(R1) validation requirements. QC laboratories should procure this isomer‑specific CRM to ensure reliable system suitability testing and accurate impurity quantitation.

Application
Selection Property
Validation Focus
Trimetazidine GMP synthesis
Regulatory specificity (EP Impurity C)
Lindlar‑catalysed reductive amination compliance
Antifungal SAR studies
Positional isomer specificity for MFC endpoint
MFC endpoint reproducibility (CLSI M27‑A2)
Tubulin pharmacophore probe
Contiguous methoxy motif activity
GTPase stimulation assay verification
Trimetazidine impurity CRM
Certified purity & 6‑month stability
HPLC method validation per ICH Q2(R1)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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